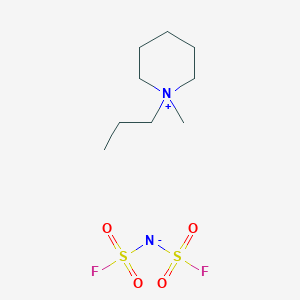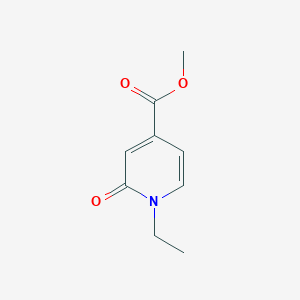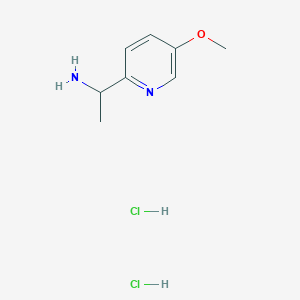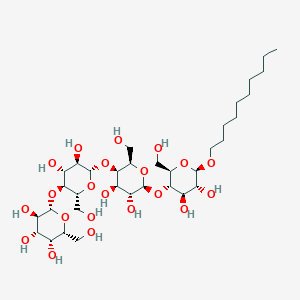
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Overview
Description
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is an ionic liquid known for its high thermal stability and ionic conductivity. It is widely used in various electrochemical applications, particularly in the development of advanced batteries and capacitors .
Preparation Methods
The synthesis of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpiperidine with propyl chloride to form 1-methyl-1-propylpiperidinium chloride. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the final product . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyl groups.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in its application in electrochemical cells.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and other applications.
Common reagents used in these reactions include lithium bis(fluorosulfonyl)imide, various alkyl halides, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide has a wide range of scientific research applications:
Electrochemistry: It is used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique ionic properties.
Biological Research: The compound is explored for its potential use in drug delivery systems and other biomedical applications.
Mechanism of Action
The mechanism of action of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in electrochemical applications involves its ability to facilitate ion transport. The fluorosulfonyl groups enhance the compound’s ionic conductivity, making it an effective electrolyte. In catalysis, the compound forms stable complexes with metal ions, which can then participate in various catalytic cycles .
Comparison with Similar Compounds
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is often compared with other ionic liquids such as:
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethanesulfonyl)imide
Compared to these compounds, this compound offers a unique combination of high thermal stability and ionic conductivity, making it particularly suitable for high-performance electrochemical applications .
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMNWBQPCOEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911303-46-3 | |
| Record name | Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911303-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQA5347UY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is [Pip 1, 3][FSI] considered a promising electrolyte for high-temperature supercapacitors?
A1: [Pip 1, 3][FSI] exhibits several favorable characteristics for high-temperature supercapacitor applications:
- Lower density and viscosity: Compared to other ionic liquids in the study, [Pip 1, 3][FSI] demonstrates lower density and viscosity values. [] These properties contribute to improved ion mobility within the electrolyte.
- High ionic conductivity: As a result of its low viscosity, [Pip 1, 3][FSI] exhibits high ionic conductivity, a crucial factor for efficient charge transport in supercapacitors. []
- Wide electrochemical window: The research demonstrated that [Pip 1, 3][FSI] supports a 5 V electrochemical window in a supercapacitor setup. [] This wide operating voltage allows for higher energy storage capacity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine trihydrochloride](/img/structure/B1435686.png)




![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)
![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)


![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

